molecular formula C22H26N2O4 B1240587 Levotofisopam CAS No. 82059-51-6

Levotofisopam

Cat. No.: B1240587
CAS No.: 82059-51-6
M. Wt: 382.5 g/mol
InChI Key: RUJBDQSFYCKFAA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levotofisopam is the S-enantiomer of the racemic mixture tofisopam, a 2,3-benzodiazepine derivative. It is known for its uricosuric properties, which means it can increase the excretion of uric acid in the urine. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of hyperuricemia and gout .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levotofisopam involves the resolution of the racemic mixture tofisopam. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Levotofisopam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

Levotofisopam exerts its effects primarily through its action as a gamma-aminobutyric acid A receptor agonist. This mechanism involves:

Comparison with Similar Compounds

Levotofisopam is unique compared to other similar compounds due to its specific enantiomeric form and its distinct pharmacological profile. Similar compounds include:

Properties

CAS No.

82059-51-6

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1

InChI Key

RUJBDQSFYCKFAA-OAHLLOKOSA-N

Isomeric SMILES

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.